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This technical whitepaper provides an in-depth exploration of the history of hirudin, from its

initial discovery in the 19th century to the development of modern recombinant variants. It is

intended for researchers, scientists, and drug development professionals, offering a detailed

account of the key scientific milestones, experimental methodologies, and quantitative data that

have defined our understanding of this potent anticoagulant.

Dawn of Discovery: Haycraft's Foundational
Observations (1884)
The story of hirudin begins in 1884 with the work of John Berry Haycraft, a physiologist who

observed that the medicinal leech, Hirudo medicinalis, secreted a substance that prevented

blood from clotting.[1][2] This discovery laid the groundwork for over a century of research into

what would become one of the most potent natural anticoagulants known.

Experimental Protocol: Haycraft's Demonstration of
Anticoagulation
Haycraft's experiments were elegantly simple, designed to isolate and observe the effects of

the leech's secretion. While the original publication lacks the detailed format of modern

protocols, the methodology can be reconstructed as follows:

Preparation of Leech Extract: Salivary secretions were collected from the heads of medicinal

leeches. This was likely achieved by stimulating the leeches and collecting the resulting fluid
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or by creating a crude extract from the anterior segments.

Coagulation Assay: Freshly drawn blood (often from sheep or other mammals) was

collected.

Experimental Condition: A small quantity of the prepared leech extract was added to a

sample of the fresh blood.

Control Condition: A sample of the same fresh blood without the extract was observed

simultaneously.

Observation: Haycraft noted that the blood sample treated with the leech extract remained in

a fluid state, while the control sample proceeded to form a clot.[3][4] This demonstrated the

presence of a powerful anticoagulant substance.
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Figure 1: Workflow of Haycraft's 1884 anticoagulation experiment.

Isolation and Characterization: The Work of
Markwardt
While Haycraft discovered its effect, and Jacoby later named the substance "hirudin" in 1904, it

was not until the 1950s that the active compound was isolated in a pure form.[2] Fritz

Markwardt, a German pharmacologist, succeeded in purifying hirudin in 1955 and

subsequently characterized it as a polypeptide.[5] This breakthrough was pivotal, allowing for a

detailed investigation of its mechanism of action and biochemical properties.
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Experimental Protocol: Markwardt's Purification of
Hirudin
Markwardt's purification protocol was a multi-step process designed to separate the hirudin

polypeptide from other components in the crude leech extract. The general methodology,

refined over time, involved solvent precipitation followed by chromatographic techniques.[6][7]

Crude Extraction: Dehydrated heads of Hirudo medicinalis were used as the starting

material. A crude extract was prepared using an acetone-water mixture.

Ethanol Precipitation: The crude extract, rich in various proteins and impurities, was

subjected to fractional precipitation with ethanol. Raw hirudin preparations were dissolved,

and ethanol was added in stages to precipitate impurities while keeping hirudin in the

supernatant. The hirudin-rich fraction was then precipitated by increasing the ethanol

concentration to approximately 85%.

Gel Filtration Chromatography: The partially purified hirudin was dissolved in an aqueous

solution and passed through a column containing a dextran gel (e.g., Sephadex). This step

separates molecules based on size, further purifying the ~7 kDa hirudin polypeptide from

larger and smaller contaminants.

Ion-Exchange Chromatography: Further purification was achieved using ion-exchange

chromatography (e.g., on a DEAE-Sephadex column).[6] This technique separates

molecules based on their net charge, yielding a highly purified hirudin preparation.

Lyophilization: The final purified hirudin solution was freeze-dried (lyophilized) to obtain a

stable, powdered form.
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Figure 2: Generalized workflow for F. Markwardt's hirudin purification.

Mechanism of Action: A Direct Thrombin Inhibitor
Hirudin's potent anticoagulant effect stems from its highly specific and direct inhibition of

thrombin, a key serine protease in the coagulation cascade.[5] Unlike heparin, which requires a

cofactor (antithrombin III) to function, hirudin binds directly to thrombin in a 1:1 stoichiometric

ratio, forming a stable, high-affinity complex.[5]

The hirudin polypeptide consists of a compact N-terminal domain and a flexible, acidic C-

terminal tail. The N-terminal domain, stabilized by three disulfide bonds (Cys6-Cys14, Cys16-

Cys28, Cys32-Cys39), binds to the catalytic active site of thrombin.[5] The C-terminal tail

interacts with thrombin's fibrinogen-binding site (exosite I).[8] This dual interaction effectively
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blocks thrombin's ability to cleave fibrinogen into fibrin, thereby halting the final step of clot

formation.
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Figure 3: Hirudin's inhibition point in the coagulation cascade.

Quantitative Analysis of Hirudin Variants
Following the determination of its full 65-amino acid sequence in 1976, researchers identified

several natural isoforms, or variants, of hirudin (e.g., HV1, HV2).[5] The advent of recombinant

DNA technology in the 1980s enabled the production of hirudin in yeast and bacteria,

overcoming the scarcity of the natural product.[2] This led to the development of therapeutic

analogues like Lepirudin and Desirudin. These variants exhibit differences in their amino acid

sequences, which in turn affect their specific activity and binding affinity for thrombin.
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Amino Acid Sequence Comparison
Lepirudin (recombinant hirudin variant-1) is nearly identical to natural HV1 but has a Leucine

instead of an Isoleucine at the first N-terminal position and lacks the sulfate group on Tyrosine-

63.[9] Desirudin is another recombinant analogue that also lacks the sulfation at Tyr-63.[5]

Variant
N-Terminal Sequence
(Residues 1-5)

Key Differences from
Natural HV1

Natural HV1 Ile-Thr-Tyr-Thr-Asp -

Lepirudin Leu-Thr-Tyr-Thr-Asp
Ile1 -> Leu substitution; Lacks

Tyr-63 sulfation

Desirudin Val-Val-Tyr-Thr-Asp
Different N-terminal; Lacks Tyr-

63 sulfation

Comparative Biological Activity
The specific activity and thrombin inhibition constants (Ki) are critical parameters for evaluating

the efficacy of different hirudin variants. The Ki value represents the dissociation constant of

the inhibitor-enzyme complex; a lower Ki indicates a tighter binding and more potent inhibition.

Hirudin Variant Specific Activity (ATU/mg)
Thrombin Inhibition
Constant (Ki)

Natural Hirudin Variants ~10,000 - 15,000
~2.3 x 10-14 M to 10-11 M[5]

[10]

Lepirudin (r-HV1) ~16,000[9] In the picomolar (pM) range

Bivalirudin (synthetic peptide)
Not applicable (peptide

fragment)
~175.1 nM[11]

Recombinant Variant HMg ~9,573[11] ~0.323 nM[11]

Note: ATU = Antithrombin Units. Ki values can vary based on assay conditions.

Standardized Measurement of Hirudin Activity
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A standardized method is crucial for quantifying the anticoagulant potency of hirudin

preparations. The most common method is a thrombin inhibition assay, which measures the

amount of hirudin required to neutralize a known amount of thrombin.

Experimental Protocol: Thrombin Inhibition Assay (Clot-
Based)
This protocol is based on the principles established by Markwardt and is used for determining

hirudin activity in Antithrombin Units (ATU).[12]

Reagent Preparation:

Thrombin Standard: A solution of thrombin with a known activity (e.g., NIH reference

standard) is prepared.

Hirudin Sample: The hirudin sample to be tested is serially diluted.

Plasma: Citrated normal human plasma is used as the source of fibrinogen.

Buffer: A suitable buffer (e.g., Tris-HCl) is used for dilutions.

Assay Procedure:

In a test tube, a defined volume of the hirudin sample (or dilution) is incubated with a

standard amount of thrombin for a specific time (e.g., 1 minute) at a controlled

temperature (e.g., 37°C).

After incubation, plasma is added to the mixture, and a timer is started immediately.

The time taken for a fibrin clot to form is recorded.

Calculation: A standard curve is generated by plotting the clotting times against known

hirudin concentrations. The activity of the unknown sample is determined by comparing its

effect on clotting time to the standard curve. One ATU is defined as the amount of hirudin

that neutralizes one NIH unit of thrombin.[12]
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Alternative Method (Chromogenic): An amidolytic assay using a chromogenic substrate

specific for thrombin (e.g., S2238) can also be used. Hirudin's inhibition of thrombin results in

a reduced rate of color development, which can be measured spectrophotometrically.[11]
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Figure 4: Workflow for a clot-based hirudin activity assay.

Conclusion and Future Directions
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From a curious observation of leech saliva to a class of life-saving recombinant drugs, the

history of hirudin is a testament to the progression of biomedical science. Its journey from a

crude natural extract to highly purified, engineered molecules has provided medicine with a

powerful and specific tool to combat thromboembolic diseases. Current and future research

continues to focus on developing new hirudin derivatives and fusion proteins with improved

pharmacokinetic profiles, reduced bleeding risks, and enhanced thrombus-targeting

capabilities, ensuring that the legacy of this remarkable molecule will continue to evolve.[10]

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. Hirudin | Podcast | Chemistry World [chemistryworld.com]

2. The history of leeching and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

3. On the action of a secretion obtained from the medicinal leech on the coagulation of the
blood / by J.B. Haycraft ; [communicated by Dr. Lauder Brunton]. | Wellcome Collection
[wellcomecollection.org]

4. The action of a secretion obtained from the medicinal leech on the coagulation of blood -
ABIM - An Annotated Bibliography of Indian Medicine [indianmedicine.eldoc.ub.rug.nl]

5. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review -
PMC [pmc.ncbi.nlm.nih.gov]

6. leechtherapycentre.com [leechtherapycentre.com]

7. US3432596A - Method for producing highly pure hirudine - Google Patents
[patents.google.com]

8. pubs.acs.org [pubs.acs.org]

9. Lepirudin | C287H440N80O111S6 | CID 118856773 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. frontiersin.org [frontiersin.org]

11. Production and functional characteristics of a novel hirudin variant with better
anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.660757/pdf
https://www.benchchem.com/product/b1259772?utm_src=pdf-custom-synthesis
https://www.chemistryworld.com/podcasts/hirudin/7065.article
https://pubmed.ncbi.nlm.nih.gov/1894194/
https://wellcomecollection.org/works/zrb7xad5
https://wellcomecollection.org/works/zrb7xad5
https://wellcomecollection.org/works/zrb7xad5
https://indianmedicine.eldoc.ub.rug.nl/49248/
https://indianmedicine.eldoc.ub.rug.nl/49248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8085555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8085555/
https://leechtherapycentre.com/wp-content/uploads/2023/03/Hirudin-as-an-Inhibitor-of-Thrombin-markwardt-1970.pdf
https://patents.google.com/patent/US3432596A/en
https://patents.google.com/patent/US3432596A/en
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00003
https://pubchem.ncbi.nlm.nih.gov/compound/Lepirudin
https://pubchem.ncbi.nlm.nih.gov/compound/Lepirudin
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.660757/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12416005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12416005/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [A Technical Guide to the Discovery and Evolution of
Hirudin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259772#history-of-hirudin-discovery-and-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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